molecular formula C23H20N4O3 B15087689 3-(9H-Carbazol-9-YL)-N'-(1-(4-nitrophenyl)ethylidene)propanohydrazide

3-(9H-Carbazol-9-YL)-N'-(1-(4-nitrophenyl)ethylidene)propanohydrazide

Cat. No.: B15087689
M. Wt: 400.4 g/mol
InChI Key: OCWYTXBPIJJYNC-LFVJCYFKSA-N
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Description

3-(9H-Carbazol-9-YL)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide is a complex organic compound that features a carbazole moiety linked to a nitrophenyl group through a propanohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Carbazol-9-YL)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide typically involves a multi-step process:

    Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative through a reaction between carbazole and an appropriate alkylating agent.

    Hydrazide Formation: The carbazole derivative is then reacted with hydrazine to form the corresponding hydrazide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 4-nitroacetophenone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Carbazol-9-YL)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of strong acids or bases.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group has been reduced.

    Substitution: Various substituted carbazole derivatives depending on the reagents used.

Scientific Research Applications

3-(9H-Carbazol-9-YL)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(9H-Carbazol-9-YL)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(9H-Carbazol-9-YL)-N’-(1-(4-methylphenyl)ethylidene)propanohydrazide
  • 3-(9H-Carbazol-9-YL)-N’-(1-(4-chlorophenyl)ethylidene)propanohydrazide
  • 3-(9H-Carbazol-9-YL)-N’-(1-(4-bromophenyl)ethylidene)propanohydrazide

Uniqueness

3-(9H-Carbazol-9-YL)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C23H20N4O3/c1-16(17-10-12-18(13-11-17)27(29)30)24-25-23(28)14-15-26-21-8-4-2-6-19(21)20-7-3-5-9-22(20)26/h2-13H,14-15H2,1H3,(H,25,28)/b24-16+

InChI Key

OCWYTXBPIJJYNC-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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